

Substance P, Free Acid: An In-depth Technical Guide for Neuropeptide Research

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Compound of Interest

Compound Name: Substance P, Free Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a pivotal signaling molecule in the central and peripheral nervous systems.^[1] Its "free acid" form refers to the native peptide with a carboxyl group at the C-terminus. Renowned for its role as a potent vasodilator and mediator of neurogenic inflammation, Substance P is a key player in a diverse array of physiological and pathological processes, including pain transmission, immune regulation, and cell proliferation.^{[1][2][3]} This technical guide provides an in-depth overview of **Substance P, Free Acid** as a critical tool in neuropeptide research, detailing its mechanism of action, quantitative data from key experiments, and comprehensive experimental protocols.

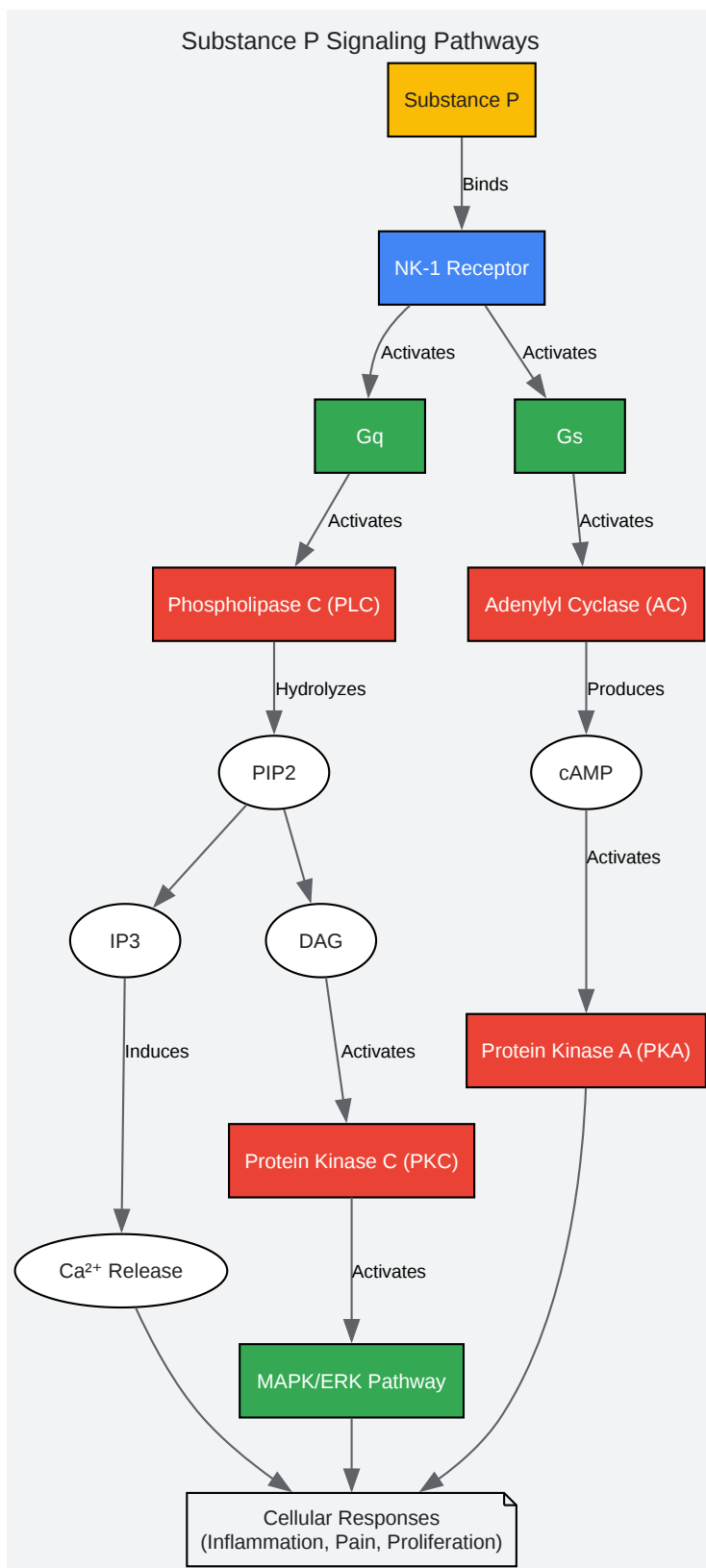
Core Properties of Substance P, Free Acid

Property	Value	Reference
Amino Acid Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met	^[1]
Molecular Formula	C ₆₃ H ₉₈ N ₁₈ O ₁₃ S	^[1]
Molecular Weight	~1347.6 g/mol	^[1]
Primary Receptor	Neurokinin-1 Receptor (NK-1R)	^[1]

Mechanism of Action and Signaling Pathways

Substance P exerts its biological effects primarily through the activation of the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).^[1] The binding of Substance P to NK-1R initiates a cascade of intracellular signaling events, predominantly through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).^{[1][4]} PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^{[1][4]} IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).^{[1][4]}

Beyond this canonical pathway, Substance P signaling can also involve other G-proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).^{[1][5]} Furthermore, Substance P has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), which is implicated in cell proliferation and migration.^{[2][3]}



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Substance P binding to NK-1R activates multiple signaling cascades.

Quantitative Data

The following tables summarize key quantitative parameters for **Substance P, Free Acid** from various in vitro and in vivo studies. These values can vary depending on the experimental system, cell type, and assay conditions.

Table 1: Binding Affinities (Kd & Ki)

Ligand	Receptor/Tissue	Cell Line/System	Kd (nM)	Ki (nM)	Reference(s)
[³ H]-Substance P	NK-1 Receptor	Rat Brain Homogenate	0.33 ± 0.13	-	[6]
[³ H]-Substance P	NK-1 Receptor	CHO cells	0.17	-	[7]
Substance P	Nicotinic Acetylcholine Receptor	Torpedo electroplaque	42 ± 7 (low affinity), 0.55 ± 0.32 (high affinity)	-	[8]

Table 2: Functional Potency (EC50 & IC50)

Assay	Cell Line/System	EC50 (nM)	IC50 (nM)	Reference(s)
Phosphoinositide Hydrolysis	CHO cells expressing rat NK-1R	~1	-	[6]
Calcium Mobilization	Human Astrocytoma (U-373 MG)	1.3	-	[4]
Calcium Mobilization	Rat Spiral Ganglion Neurons	18,800	-	[9]
[³ H]-Substance P Displacement	Torpedo electroplaque membranes	-	31,000 ± 7,000 (no agonist), 930 ± 390 (with agonist)	[8]
cAMP Accumulation	HEK293 cells expressing NK-1R	-logEC50 = 7.8 ± 0.1	-	[5]
Intracellular Calcium Increase	HEK293 cells expressing NK-1R	-logEC50 = 8.5 ± 0.3	-	[5]

Experimental Protocols

Detailed methodologies for key experiments utilizing **Substance P, Free Acid** are provided below.

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK-1 receptor using [³H]-Substance P as the radioligand.

Materials:

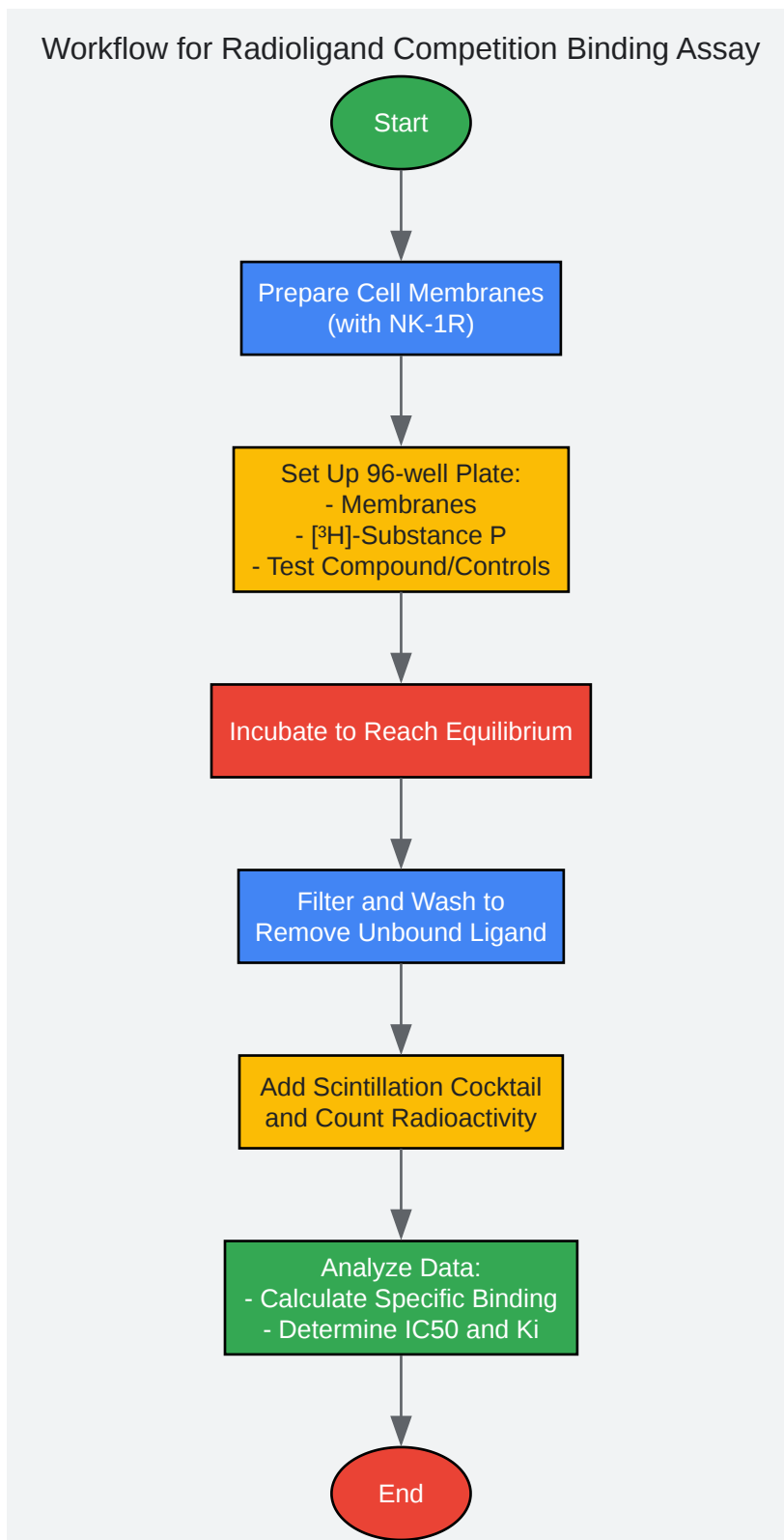
- HEK293 cells stably expressing the human NK-1 receptor
- Cell culture medium and reagents
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
- [³H]-Substance P (radioligand)
- Unlabeled Substance P (for non-specific binding)
- Test compounds
- 96-well filter plates (e.g., GF/C)
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Membrane Preparation:
 - Culture and harvest HEK293-NK1R cells.
 - Homogenize cells in ice-cold membrane preparation buffer.
 - Centrifuge at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer.
 - Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup:

- In a 96-well plate, add assay buffer, radioligand ($[^3\text{H}]$ -Substance P at a concentration near its K_d), and either:
 - Vehicle (for total binding)
 - A high concentration of unlabeled Substance P (for non-specific binding)
 - Serial dilutions of the test compound.
- Add the membrane preparation to initiate the binding reaction.
- Incubation:
 - Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Filtration and Washing:
 - Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
 - Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Detection:
 - Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
 - Determine the IC_{50} value (the concentration of test compound that inhibits 50% of specific binding).
 - Calculate the K_i (inhibitory constant) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation

constant.[10]



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Workflow for a radioligand competition binding assay.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to Substance P using the fluorescent indicator Fura-2 AM.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Adherent cells expressing NK-1R (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium and reagents
- Glass-bottom dishes or 96-well black-walled, clear-bottom plates
- Fura-2 AM stock solution (in DMSO)
- Pluronic F-127 (for aiding dye loading)
- HEPES-buffered saline solution (HBSS)
- Substance P stock solution
- Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

- Cell Seeding:
 - Seed cells onto glass-bottom dishes or appropriate microplates and allow them to adhere and grow to a suitable confluency.
- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (typically 2-5 μ M) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Aspirate the culture medium and wash the cells with HBSS.

- Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
- Washing and De-esterification:
 - Wash the cells twice with HBSS to remove extracellular dye.
 - Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
- Imaging/Measurement:
 - Place the dish/plate on the microscope stage or in the plate reader.
 - Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
 - Add Substance P at the desired concentration and continue to record the fluorescence changes over time.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
 - The change in this ratio is proportional to the change in intracellular calcium concentration.
 - Plot the F340/F380 ratio over time to visualize the calcium transient.
 - For dose-response experiments, plot the peak change in the F340/F380 ratio against the log concentration of Substance P to determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to Substance P stimulation via Western blotting.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Cells expressing NK-1R

- Cell culture medium and reagents
- Substance P
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Procedure:

- Cell Treatment:
 - Culture cells to the desired confluency.
 - Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
 - Stimulate the cells with Substance P at various concentrations and for different time points.
- Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

- Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to t-ERK.

In Vivo Plasma Extravasation (Miles Assay)

This protocol describes a method to quantify Substance P-induced plasma extravasation in the skin of rodents.^{[18][19][20][21][22][23]}

Materials:

- Rodents (e.g., rats or mice)
- Anesthetic
- Evans blue dye solution (e.g., 1% in saline)
- Substance P solutions at various concentrations
- Saline (vehicle control)
- Formamide or other solvent for dye extraction
- Spectrophotometer

Procedure:

- Animal Preparation:
 - Anesthetize the animal.
 - Inject Evans blue dye intravenously (e.g., via the tail vein). The dye will bind to plasma albumin.
- Intradermal Injections:
 - After a short circulation time (e.g., 5-10 minutes), make intradermal injections of Substance P at different concentrations into the dorsal skin.
 - Inject an equal volume of saline as a vehicle control at a separate site.

- Incubation and Tissue Collection:
 - Allow a set amount of time for plasma extravasation to occur (e.g., 20-30 minutes).
 - Euthanize the animal and excise the skin at the injection sites.
- Dye Extraction and Quantification:
 - Incubate the excised skin samples in formamide (or another suitable solvent) to extract the Evans blue dye (e.g., overnight at 55°C).
 - Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (e.g., ~620 nm).
- Data Analysis:
 - The amount of dye extracted is proportional to the degree of plasma extravasation.
 - Express the results as the amount of dye per injection site or per gram of tissue.
 - Compare the extravasation induced by Substance P to that of the vehicle control.

Cell Migration Assay (Boyden Chamber)

This protocol details a method to assess the chemotactic effect of Substance P on cell migration using a Boyden chamber (transwell) assay.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Materials:

- Cells of interest (e.g., endothelial cells, immune cells)
- Cell culture medium and reagents
- Boyden chamber inserts with a porous membrane (pore size appropriate for the cell type)
- 24-well plates
- Chemoattractant solution (Substance P in serum-free medium)

- Control medium (serum-free medium)
- Cotton swabs
- Fixing and staining reagents (e.g., methanol and crystal violet)
- Microscope

Procedure:

- Assay Setup:
 - Add the chemoattractant solution (Substance P) to the lower wells of the 24-well plate.
 - Add control medium to other wells as a negative control.
- Cell Seeding:
 - Resuspend the cells in serum-free medium.
 - Place the Boyden chamber inserts into the wells.
 - Seed the cell suspension into the upper chamber of the inserts.
- Incubation:
 - Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration to occur (this will vary depending on the cell type).
- Removal of Non-migrated Cells:
 - Carefully remove the inserts from the wells.
 - Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fixing and Staining:
 - Fix the migrated cells on the lower surface of the membrane with methanol.

- Stain the fixed cells with crystal violet.
- Quantification:
 - Wash the inserts to remove excess stain.
 - Count the number of migrated cells in several fields of view under a microscope.
- Data Analysis:
 - Calculate the average number of migrated cells per field for each condition.
 - Compare the number of cells that migrated towards Substance P with the number that migrated towards the control medium.

Conclusion

Substance P, Free Acid is an indispensable tool for investigating a wide range of biological processes. Its well-characterized interactions with the NK-1 receptor and downstream signaling pathways provide a robust system for studying neuropeptide function in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in the fields of neuroscience, immunology, and drug discovery. A thorough understanding of its properties and methodologies for its use will continue to drive advancements in our comprehension of neuro-immune interactions and the development of novel therapeutics.

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